molecular formula C9H11NO4S B13558359 Methyl5-amino-2-methanesulfonylbenzoate

Methyl5-amino-2-methanesulfonylbenzoate

Cat. No.: B13558359
M. Wt: 229.26 g/mol
InChI Key: ZSPQUWFUJWGYBE-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-methanesulfonylbenzoate is an organic compound with the molecular formula C9H11NO4S It is a derivative of benzoic acid and contains both an amino group and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-2-methanesulfonylbenzoate typically involves the reaction of 5-amino-2-methanesulfonylbenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

5-amino-2-methanesulfonylbenzoic acid+methanolcatalystmethyl 5-amino-2-methanesulfonylbenzoate+water\text{5-amino-2-methanesulfonylbenzoic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{methyl 5-amino-2-methanesulfonylbenzoate} + \text{water} 5-amino-2-methanesulfonylbenzoic acid+methanolcatalyst​methyl 5-amino-2-methanesulfonylbenzoate+water

Industrial Production Methods

In an industrial setting, the production of methyl 5-amino-2-methanesulfonylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-methanesulfonylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The methanesulfonyl group can be reduced to a methyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and halogenated compounds.

Major Products Formed

    Oxidation: Formation of methyl 5-nitro-2-methanesulfonylbenzoate.

    Reduction: Formation of methyl 5-amino-2-methylbenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-2-methanesulfonylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 5-amino-2-methanesulfonylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methanesulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-(methylsulfonyl)benzoate
  • Methyl 5-nitro-2-methanesulfonylbenzoate
  • Methyl 5-amino-2-methylbenzoate

Uniqueness

Methyl 5-amino-2-methanesulfonylbenzoate is unique due to the presence of both an amino group and a methanesulfonyl group on the benzoate ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

methyl 5-amino-2-methylsulfonylbenzoate

InChI

InChI=1S/C9H11NO4S/c1-14-9(11)7-5-6(10)3-4-8(7)15(2,12)13/h3-5H,10H2,1-2H3

InChI Key

ZSPQUWFUJWGYBE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)S(=O)(=O)C

Origin of Product

United States

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